BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic data (NMR, IR, MS) of 1,1-
Diethoxy-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1,1-Diethoxy-N,N-
Compound Name:
dimethylmethanamine

Cat. No.: B195914

A comprehensive analysis of the spectroscopic data for 1,1-Diethoxy-N,N-
dimethylmethanamine, a versatile reagent in organic synthesis, is presented. This guide is
intended for researchers, scientists, and professionals in drug development, providing detailed
spectral information and the methodologies for its acquisition.

Spectroscopic Data of 1,1-Diethoxy-N,N-
dimethylmethanamine

The structural elucidation of 1,1-Diethoxy-N,N-dimethylmethanamine, also known as N,N-
Dimethylformamide diethyl acetal, relies on a combination of Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data
compiled below provides a detailed spectroscopic signature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule.

H NMR (Proton NMR) Data:

Experimental *H NMR data indicates the following chemical shifts (d) in deuterated chloroform
(CDCls): the ethoxy groups exhibit signals for the methylene protons as a quartet around & 3.5-
3.7 ppm and the methyl protons as a triplet around & 1.2 ppm.[1] In deuterated dimethyl
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sulfoxide (DMSO-ds), the N,N-dimethyl groups are observed in the range of § 3.06-3.34 ppm,
while the methine proton gives a signal between & 7.67-8.07 ppm.[1] For a more precise,
predicted dataset, the following values are provided:

. . Coupling
Chemical Shift o Number of )
Multiplicity Constant (J) Assignment
() ppm Protons
Hz
~3.50 Quartet ~7.0 4H -O-CH2-CHs
~2.25 Singlet - 6H -N(CHs)2
~4.50 Singlet - 1H CH
~1.15 Triplet ~7.0 6H -O-CH2-CHs

13C NMR (Carbon-13 NMR) Data:

While specific experimental 13C NMR data is not readily available in the searched literature, a
predicted spectrum provides the following expected chemical shifts:

Chemical Shift (8) ppm Assighment
~101.0 CH(OEt)2
~60.0 -O-CH2-CHs
~40.0 -N(CHs)2
~15.0 -O-CH2-CHs

Infrared (IR) Spectroscopy

The IR spectrum of 1,1-Diethoxy-N,N-dimethylmethanamine is characterized by strong
absorption bands corresponding to its functional groups. The carbon-oxygen single bond of the
acetal and the carbon-nitrogen bond of the amine are particularly prominent.
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Wavenumber (cm~?) Intensity Assignment
2975-2850 Strong C-H stretching (alkane)
1250-1350 Strong C-N stretching (amine)[1]
1050-1150 Strong C-O stretching (acetal)[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 1,1-Diethoxy-N,N-dimethylmethanamine results in
the formation of a molecular ion and characteristic fragment ions. The molecular ion peak is
observed at a mass-to-charge ratio (m/z) of 147.2154.[1]

mlz Relative Intensity (%) Assighment

147 Moderate [M]* (Molecular lon)
102 High [M - OCH2CHs]*

72 High [CH(N(CHs3)2)2]*

44 Moderate [N(CHs)2]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

NMR Spectroscopy

A sample of 1,1-Diethoxy-N,N-dimethylmethanamine (10-20 mg) is dissolved in
approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCIs) or dimethyl
sulfoxide-de (DMSO-ds), in a5 mm NMR tube. The sample is then placed in the NMR
spectrometer. For *H NMR, the spectrum is typically acquired at a frequency of 300-500 MHz.
For 13C NMR, a frequency of 75-125 MHz is common. Chemical shifts are reported in parts per
million (ppm) relative to a tetramethylsilane (TMS) internal standard (& = 0.00 ppm).

Infrared (IR) Spectroscopy
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For the acquisition of the IR spectrum of liquid 1,1-Diethoxy-N,N-dimethylmethanamine, a
"neat" sample is prepared. A single drop of the neat liquid is placed between two sodium
chloride (NaCl) or potassium bromide (KBr) plates, forming a thin film. The plates are then
mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded over the
range of 4000-400 cm~1.

Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small
amount of the volatile liquid sample is introduced into the ion source, where it is bombarded
with a beam of electrons (typically at 70 eV). This causes the molecules to ionize and fragment.
The resulting ions are then accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer.

Mandatory Visualizations
Synthesis of Formamidines

1,1-Diethoxy-N,N-dimethylmethanamine is a key reagent in the synthesis of formamidines,
which are important intermediates in the production of pharmaceuticals and agrochemicals.
The reaction involves the condensation of the acetal with a primary amine.[1]

(1,1»Diethoxy-N,N-dimethylmethanamine) Elimination Formamidine

Nucleophilic attack

Tetrahedral Intermediate

~

Primary Amine (R-NH2)
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Synthesis of Formamidines Workflow

Spectroscopic Data Acquisition Workflow

The following diagram illustrates the general workflow for obtaining the spectroscopic data
discussed in this guide.
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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